N-Ethyl-3-hydroxypyridine-2-carboxamide
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Overview
Description
N-Ethyl-3-hydroxypyridine-2-carboxamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with an ethyl group and a hydroxyl group at the 3rd position, and a carboxamide group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-hydroxypyridine-2-carboxamide typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond . The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-hydroxypyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products
Oxidation: Formation of 3-oxo-pyridine-2-carboxamide
Reduction: Formation of N-ethyl-3-aminopyridine-2-carboxamide
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
N-Ethyl-3-hydroxypyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Ethyl-3-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is facilitated by the presence of the hydroxyl and carboxamide groups, which can engage in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
N-Ethyl-3-hydroxypyridine-2-carboxamide can be compared with other similar compounds such as:
3-Hydroxypyridine-2-carboxamide: Lacks the ethyl group, which may affect its binding affinity and biological activity.
N-Methyl-3-hydroxypyridine-2-carboxamide: Contains a methyl group instead of an ethyl group, which may influence its chemical reactivity and pharmacokinetic properties.
N-Propyl-3-hydroxypyridine-2-carboxamide: Contains a propyl group, which may alter its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
85567-42-6 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-ethyl-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-2-9-8(12)7-6(11)4-3-5-10-7/h3-5,11H,2H2,1H3,(H,9,12) |
InChI Key |
LFWRQFJPNVXWRX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CC=N1)O |
Origin of Product |
United States |
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